molecular formula C19H23ClN2OS B12589846 Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- CAS No. 647011-41-4

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-

Cat. No.: B12589846
CAS No.: 647011-41-4
M. Wt: 362.9 g/mol
InChI Key: PQXAEAIEKVPEHC-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent, with reaction temperatures maintained at around 40°C for 24 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Scientific Research Applications

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzamide derivatives have shown efficacy, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methylthio groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pyridinyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- can be compared with other benzamide derivatives, such as:

    Ethenzamide: An analgesic with a simpler structure, lacking the chloro and pyridinyl groups.

    Moclobemide: An antidepressant that also lacks the chloro and pyridinyl groups but contains a morpholine ring.

    Metoclopramide: An antiemetic and prokinetic agent with a similar benzamide core but different substituents.

Biological Activity

Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]- (CAS Number: 647011-41-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C19H23ClN2OS
  • Molecular Weight : 362.91672 g/mol
  • Appearance : Solid form with specific solubility characteristics relevant for biological assays.

The biological activity of benzamide derivatives often relates to their ability to interact with specific biological targets, including enzymes and receptors. For instance, benzamides have been studied for their role as inhibitors of histone deacetylases (HDACs), which are important in cancer therapy. The substitution patterns on the benzamide core can significantly affect its potency and selectivity.

Biological Activity

  • Antitumor Activity :
    • Studies have shown that benzamide derivatives exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cancer cells, indicating strong inhibitory effects on solid tumors . This suggests that benzamide derivatives may be explored further as potential anticancer agents.
  • Insecticidal and Fungicidal Properties :
    • Research has highlighted the larvicidal activity of benzamide derivatives against mosquito larvae. A series of compounds showed varying degrees of effectiveness, with some achieving 100% mortality at concentrations as low as 10 mg/L .
    • Additionally, fungicidal activities were assessed against various fungi, revealing that certain derivatives outperformed established fungicides like fluxapyroxad .

Case Study 1: Antitumor Efficacy

A derivative of benzamide was evaluated in vitro for its ability to inhibit HDAC3. The study reported a potent inhibition with an IC50 value of 95.48 nM, alongside significant antiproliferative effects on tumor cells . This highlights the potential for further development in cancer therapeutics.

Case Study 2: Insecticidal Activity

In a bioassay targeting mosquito larvae, several benzamide derivatives were tested. Compound 7a showed remarkable efficacy with a death rate of 100% at 10 mg/L concentration . This finding underscores the potential application in pest control.

Table 1: Antitumor Activity of Benzamide Derivatives

CompoundTarget Cell LineIC50 (μM)
Benzamide Derivative AHepG21.30
SAHA (Control)HepG217.25

Table 2: Insecticidal Activity Against Mosquito Larvae

CompoundConcentration (mg/L)Death Rate (%)
Compound 7a10100
Compound 7b1010
Compound 7h1020

Table 3: Fungicidal Activity Against Fungi

CompoundTarget FungusInhibition (%)
Compound 7hBotrytis cinereal90.5
FluxapyroxadBotrytis cinereal63.6

Properties

CAS No.

647011-41-4

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

4-chloro-N-[(2-methylsulfanyl-6-pentylpyridin-3-yl)methyl]benzamide

InChI

InChI=1S/C19H23ClN2OS/c1-3-4-5-6-17-12-9-15(19(22-17)24-2)13-21-18(23)14-7-10-16(20)11-8-14/h7-12H,3-6,13H2,1-2H3,(H,21,23)

InChI Key

PQXAEAIEKVPEHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

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